molecular formula C16H17NO2 B10966944 N-benzyl-3-(2-hydroxyphenyl)propanamide

N-benzyl-3-(2-hydroxyphenyl)propanamide

Cat. No.: B10966944
M. Wt: 255.31 g/mol
InChI Key: ZYDKJXRQMFRRGW-UHFFFAOYSA-N
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Description

N-Benzyl-3-(2-hydroxyphenyl)propanamide (compound A38) is a synthetic small molecule characterized by a propanamide backbone substituted with a benzyl group at the amide nitrogen and a 2-hydroxyphenyl moiety at the third carbon position. Its synthesis involves reacting 3-(2-hydroxyphenyl)propanoic acid with benzylamine under mild conditions (room temperature, overnight reaction) followed by HPLC purification, yielding a white solid . Structural confirmation is achieved via ¹H NMR and LCMS data, with molecular weight validated through spectral analysis.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-3-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C16H17NO2/c18-15-9-5-4-8-14(15)10-11-16(19)17-12-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H,17,19)

InChI Key

ZYDKJXRQMFRRGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of benzylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-benzyl-3-(2-hydroxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points

Substituent Effects on Bioactivity A38 vs. A39: Replacing the benzyl group in A38 with a phenyl group (A39) reduces molecular weight and lipophilicity. While A38’s benzyl group may enhance membrane permeability, A39’s simpler phenylamide structure could alter binding affinity in enzymatic targets . A38 vs. 10: The addition of a thiazolidinone ring in 10 introduces a rigid, planar structure that may improve binding to hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase), whereas A38’s flexibility might favor broader conformational adaptability .

Synthetic Efficiency

  • A38 is synthesized in a single step with 70–81% yields via methods A or B , whereas 20l requires multistep microwave-assisted synthesis for triazole ring formation, highlighting trade-offs between simplicity and structural complexity .

Solubility and Physicochemical Properties The 2-hydroxyphenyl group in A38 and 10 enhances aqueous solubility compared to analogs like 9e, which contains a hydrophobic quinolinone ring. However, A38’s benzyl group partially offsets this polarity, as seen in solubility studies of related hydrazine derivatives (e.g., pyridine-carbonyl analogs in ).

The thiazolidinone derivative 10 shows dual HIV-1 RT inhibition and antimicrobial activity, suggesting that heterocyclic modifications amplify therapeutic scope .

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